tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of n-boc-protected anilines , which are often used as intermediates in the synthesis of various pharmaceuticals.
Mode of Action
It’s known that n-boc-protected anilines, which can be synthesized using similar compounds, play a crucial role in various chemical reactions due to their ability to protect amine groups during synthesis .
Biochemical Pathways
N-boc-protected anilines, which can be synthesized using similar compounds, are involved in various biochemical pathways due to their wide use in the synthesis of pharmaceuticals .
Result of Action
It’s known that similar compounds are used in the synthesis of n-boc-protected anilines, which are often used as intermediates in the synthesis of various pharmaceuticals .
Action Environment
It’s known that similar compounds should be stored in a dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid under suitable conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate include:
- tert-Butyl 3-amino-1-methyl-2,3-dioxopropylcarbamate
- tert-butyl N-[2-(benzylamino)-1-methyl-2-oxoethyl]carbamate
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the amino and oxo groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZGNJFDSQYTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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